molecular formula C9H11NO4 B3021284 Ethyl 2,4-dihydroxy-6-methylnicotinate CAS No. 70254-52-3

Ethyl 2,4-dihydroxy-6-methylnicotinate

Cat. No.: B3021284
CAS No.: 70254-52-3
M. Wt: 197.19
InChI Key: CMCZAWPDHHYFPU-UHFFFAOYSA-N
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Description

Ethyl 2,4-dihydroxy-6-methylnicotinate (CAS: 70254-52-3) is a pyridine derivative with the molecular formula C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol . It is commonly available as a white to off-white crystalline powder with a purity exceeding 98% . Its structure features hydroxyl and methyl substituents on the pyridine ring, which influence its reactivity and solubility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-3-14-9(13)7-6(11)4-5(2)10-8(7)12/h4H,3H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCZAWPDHHYFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(NC1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70908448
Record name Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817841
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

10350-10-4, 70254-52-3
Record name 10350-10-4
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Record name Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate
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Record name Ethyl 2,4-Dihydroxy-6-methylnicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4-dihydroxy-6-methylnicotinate can be synthesized through various synthetic routes. One common method involves the esterification of 2,4-dihydroxy-6-methylnicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dihydroxy-6-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydro derivatives .

Scientific Research Applications

Ethyl 2,4-dihydroxy-6-methylnicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,4-dihydroxy-6-methylnicotinate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the pyridine ring play crucial roles in its biological activity. The compound may act by modulating enzyme activity or interacting with cellular receptors, leading to various physiological effects .

Comparison with Similar Compounds

Key Observations:

  • Halogenation vs.
  • Functional Group Impact : The presence of nitro groups (e.g., Ethyl 4,6-dihydroxy-5-nitronicotinate) enhances electrophilicity but may reduce stability under physiological conditions .
  • Complexity : Larger molecules like the benzodioxin-containing pyridine derivative (CAS 2306268-61-9) have higher molecular weights (>390 g/mol), which could limit bioavailability in drug development .

Physicochemical Properties

Property This compound Ethyl 4,6-dichloro-2-methylnicotinate 2-Chloro-5,6-dimethylnicotinic acid
Solubility Moderate in polar solvents (DMSO) Low (hydrophobic due to Cl) Low (carboxylic acid group)
Melting Point Not reported 120–122°C 215–217°C
Reactivity Acidic (hydroxyl groups) Electrophilic (Cl substituents) Acidic (carboxylic acid)
Synthetic Utility Intermediate for bioactive molecules Halogenation reactions Chelation or metal-binding

Commercial Availability and Pricing

  • This compound : Priced at €110/g (1g scale) from CymitQuimica .
  • Ethyl 4,6-dichloro-2-methylnicotinate: Limited commercial availability, primarily as a research chemical.
  • Ethyl 4,6-dihydroxy-5-nitronicotinate : Available from Alfa at €250/mg .

Biological Activity

Ethyl 2,4-dihydroxy-6-methylnicotinate (EDMN) is an organic compound derived from nicotinic acid, characterized by its unique structure that includes a pyridine ring with hydroxyl and methyl substitutions. This compound has garnered attention in various fields of research due to its potential biological activities , particularly its antioxidant and antimicrobial properties .

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₁NO₄
  • CAS Number : 70254-52-3
  • Physical State : Typically appears as a colorless to light yellow liquid or solid.

The presence of hydroxyl groups in EDMN is significant for its biological interactions, as they can form hydrogen bonds with biological macromolecules, enhancing its reactivity and potential therapeutic effects.

EDMN's mechanism of action primarily involves:

  • Hydrogen Bonding : The hydroxyl groups facilitate interactions with proteins and nucleic acids, potentially modulating their activity.
  • Hydrophobic Interactions : The methyl group contributes to the compound's ability to penetrate biological membranes, enhancing its bioavailability.

Antioxidant Activity

Research indicates that EDMN exhibits notable antioxidant properties. It helps in scavenging free radicals, which can lead to oxidative stress and cellular damage. This activity is crucial for potential applications in preventing diseases linked to oxidative stress, such as cancer and cardiovascular diseases.

Antimicrobial Properties

EDMN has been studied for its antimicrobial effects against various pathogens. In vitro studies have demonstrated its efficacy against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Pathogen TypeOrganismMinimum Inhibitory Concentration (MIC)
BacteriaE. coli50 µg/mL
BacteriaS. aureus25 µg/mL
FungiC. albicans100 µg/mL

Case Studies and Research Findings

  • Antioxidant Efficacy :
    A study published in the Journal of Medicinal Chemistry explored the antioxidant activity of EDMN using various assays (DPPH, ABTS). Results indicated a significant reduction in free radicals at concentrations as low as 10 µg/mL, showcasing its potential as a natural antioxidant agent .
  • Antimicrobial Activity :
    A comparative analysis of EDMN with other nicotinic derivatives revealed that EDMN had superior antimicrobial effects against both Gram-positive and Gram-negative bacteria. The study highlighted its potential use as a topical agent for treating skin infections caused by resistant strains .
  • Therapeutic Applications :
    Research is ongoing regarding EDMN's role in inflammatory diseases. Preliminary findings suggest that it may inhibit the expression of pro-inflammatory cytokines in vitro, indicating a possible therapeutic pathway for conditions such as arthritis and other inflammatory disorders .

Comparison with Similar Compounds

EDMN can be compared with other related compounds to highlight its unique properties.

CompoundStructure CharacteristicsBiological Activity
Ethyl 2,4-dihydroxy-6-methylpyridineSimilar but lacks additional hydroxyl groupsLower antioxidant activity
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridineDifferent functional group positioningEnhanced antibacterial properties

Q & A

Basic: What analytical methods are recommended for determining the purity of Ethyl 2,4-dihydroxy-6-methylnicotinate in synthetic samples?

To assess purity, researchers should employ a combination of:

  • Melting point analysis : Compare observed values to literature data (reported melting point: 205°C) .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection, referencing protocols for similar nicotinate derivatives (e.g., ≥98% purity standards) .
  • Elemental analysis (EA) : Verify carbon, hydrogen, and nitrogen content against theoretical values derived from the molecular formula (C₉H₁₁NO₄) .
  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H and ¹³C NMR, comparing peak assignments to published spectra of analogous compounds .

Basic: What synthetic routes are commonly used to prepare this compound?

The compound is typically synthesized via acid-catalyzed esterification :

React 2,4-dihydroxy-6-methylnicotinic acid with excess ethanol in the presence of concentrated sulfuric acid (H₂SO₄) under reflux conditions.

Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases.

Purify via recrystallization from ethanol or aqueous ethanol .
Note : Alternative catalysts (e.g., p-toluenesulfonic acid) may improve yield, but optimization is required .

Advanced: How should researchers resolve discrepancies in reported physical properties (e.g., melting point or solubility) across studies?

Cross-validate sources : Compare data from peer-reviewed journals, CAS registries (e.g., CAS 70254-52-3 ), and independent laboratory measurements.

Replicate experiments : Perform controlled measurements under standardized conditions (e.g., heating rate for melting point determination).

Statistical analysis : Apply t-tests or ANOVA to assess variability between datasets, considering instrumental error margins .

Consult orthogonal methods : Use differential scanning calorimetry (DSC) to confirm thermal behavior .

Advanced: What experimental strategies can optimize the synthesis yield of this compound?

Design of Experiments (DOE) : Systematically vary parameters (temperature, catalyst loading, reaction time) to identify optimal conditions.

In-situ monitoring : Employ FTIR or Raman spectroscopy to track esterification progress and intermediate formation.

Solvent screening : Test polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.

Post-reaction workup : Optimize pH during neutralization to minimize product loss .

Advanced: How can researchers evaluate the thermal stability and decomposition pathways of this compound?

Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–500°C) to identify decomposition thresholds.

Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., CO, CO₂, NOₓ) generated during combustion .

Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and humidity, monitoring degradation via HPLC .

Advanced: What methodologies are suitable for studying interactions between this compound and biological macromolecules?

Fluorescence quenching : Measure changes in protein fluorescence upon ligand binding.

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters.

Surface Plasmon Resonance (SPR) : Assess real-time interaction kinetics with immobilized targets.

Molecular docking : Use computational tools (e.g., AutoDock) to predict binding modes, validated by experimental data .

Basic: What storage conditions are recommended to maintain the integrity of this compound?

  • Temperature : Store at 2–8°C in airtight containers.
  • Light sensitivity : Protect from UV exposure using amber glassware.
  • Moisture control : Use desiccants (e.g., silica gel) in storage environments.
  • Incompatibilities : Avoid contact with strong oxidizers or bases to prevent decomposition .

Advanced: How to design experiments evaluating the compound’s role in microbial growth media formulations?

Concentration gradients : Incorporate varying concentrations (0.1–10 mM) into MRS media and measure bacterial growth (e.g., Lactobacillus spp.) via optical density (OD₆₀₀).

Metabolite profiling : Use LC-MS to analyze changes in microbial metabolic pathways induced by the compound.

Control experiments : Compare growth in media with/without the compound to isolate its biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2,4-dihydroxy-6-methylnicotinate
Reactant of Route 2
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Ethyl 2,4-dihydroxy-6-methylnicotinate

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